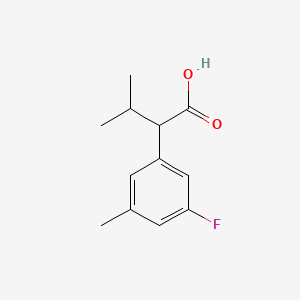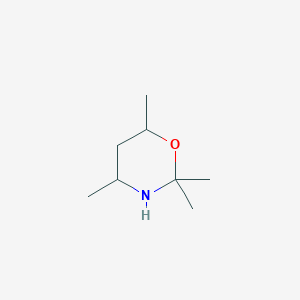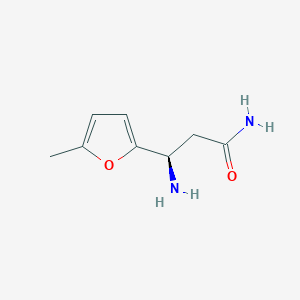
6-Hydroxy-2-mercapto-3-phenyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a molecular formula of C14H10N2O2S and a molecular weight of 270.31 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with various aldehydes or ketones in the presence of a catalyst . One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, in ethanol at reflux conditions . This method is efficient, inexpensive, and allows for easy removal of the catalyst by simple filtration .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazolinone core.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar core structure but lack the sulfanyl group, leading to different chemical and biological properties.
Quinazolinones: A broader class of compounds that includes various derivatives with different substituents on the quinazolinone core.
Uniqueness
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
1882-78-6 |
|---|---|
Molekularformel |
C14H10N2O2S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
6-hydroxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-10-6-7-12-11(8-10)13(18)16(14(19)15-12)9-4-2-1-3-5-9/h1-8,17H,(H,15,19) |
InChI-Schlüssel |
IFOMLWFOJKCWPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


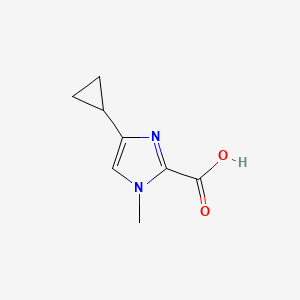
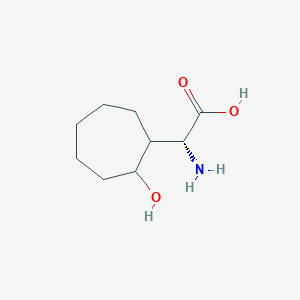
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
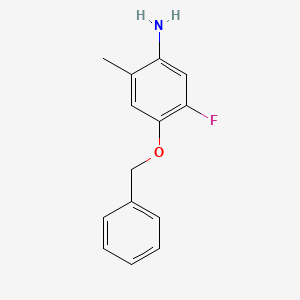
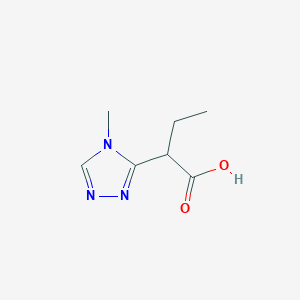
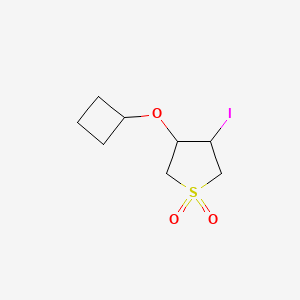

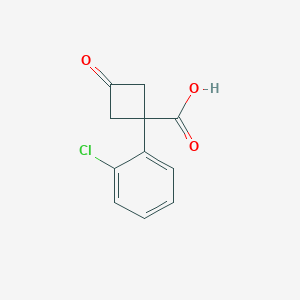
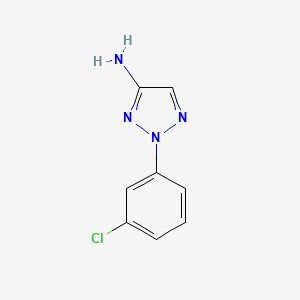
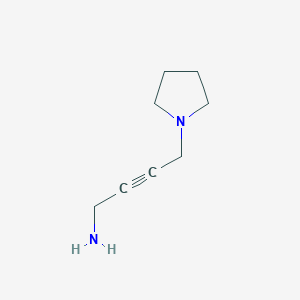
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
